molecular formula C21H20O4 B4619354 3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4619354
M. Wt: 336.4 g/mol
InChI Key: PVRXEIURFNOULE-UHFFFAOYSA-N
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Description

3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C21H20O4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.13615911 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A significant application of this compound is in the field of antibacterial research. A study by Velpula et al. (2015) demonstrated the synthesis of related compounds using a one-pot multicomponent reaction, which exhibited in vitro antibacterial activity against various bacterial strains, including S. aureus and E. coli (Velpula et al., 2015). This suggests potential use in developing new antibacterial agents.

Synthetic Methods in Aqueous Media

The compound's synthesis has been explored in different contexts. For instance, Shi et al. (2006) synthesized related 3-amino compounds in aqueous media, highlighting the method's advantages in terms of yield, pollution reduction, and environmental friendliness (Shi et al., 2006). This research contributes to the development of greener synthetic routes for similar compounds.

Catalysis and Synthesis

The compound and its derivatives have been synthesized using various catalysts. For example, Reddy and Nagaraj (2008) described the use of p-TsOH in the regioselective synthesis of related compounds (Reddy & Nagaraj, 2008). Such studies contribute to the understanding of catalysis in organic synthesis.

Oxidative Radical Cyclizations

Bowman et al. (2000) explored the synthesis of 6H-benzo[c]chromen-6-ones, including 3-methoxy derivatives, using oxidative radical cyclizations. This research provides insights into the mechanisms of radical cyclization in organic chemistry (Bowman, Mann, & Parr, 2000).

New Derivatives and Antibacterial Effects

Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity, highlighting the potential pharmaceutical applications of these compounds (Behrami & Dobroshi, 2019).

Oxidation Mechanisms

Lai et al. (2002) investigated the oxidation mechanisms of methoxy substituted benzyl phenyl sulfides, providing a deeper understanding of the chemical reactions and pathways in which such compounds are involved (Lai, Lepage, & Lee, 2002).

Phototransformation Studies

Khanna et al. (2015) described the phototransformation of 3-alkoxychromenones, which is relevant to understanding the photochemical properties of such compounds (Khanna, Dalal, Kumar, & Kamboj, 2015).

Review of Synthetic Protocols

A review by Mazimba (2016) covered the synthetic protocols for 6H-benzo[c]chromen-6-ones, providing a comprehensive overview of the methodologies used in synthesizing these compounds (Mazimba, 2016).

Cytotoxic Activity in Glioblastoma Cells

Haiba et al. (2016) synthesized benzo[h]chromene and evaluated its cytotoxic activity in human glioblastoma cells, contributing to cancer research (Haiba et al., 2016).

Properties

IUPAC Name

3-[(3-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-23-15-6-4-5-14(11-15)13-24-16-9-10-18-17-7-2-3-8-19(17)21(22)25-20(18)12-16/h4-6,9-12H,2-3,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRXEIURFNOULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
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3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
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3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
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3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
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3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.